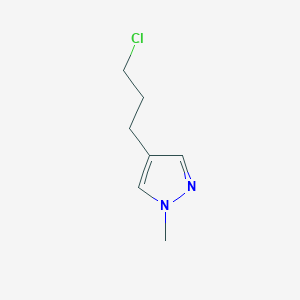

4-(3-chloropropyl)-1-methyl-1H-pyrazole

Description

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Organic Synthesis and Beyond

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. tandfonline.comgoogle.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are among the most numerous and diverse families of organic molecules. nih.gov Their prevalence is particularly notable in the pharmaceutical industry, where it is estimated that approximately 59% of FDA-approved small-molecule drugs feature a nitrogen heterocycle. google.com This widespread use stems from their structural diversity and their ability to engage in various biological interactions. nih.gov

The presence of nitrogen atoms imparts specific physicochemical properties, such as modulating aqueous solubility, metabolic stability, and the capacity for hydrogen bonding, which are critical for drug design. google.comnih.gov Aza-heterocyclic derivatives are recognized as "privileged scaffolds" because they are frequently found in biologically active natural products and synthetic molecules. tandfonline.com Beyond pharmaceuticals, these compounds are integral to agrochemicals, dyes, polymers, and materials science, highlighting their versatile and significant role in numerous scientific and industrial applications. google.commdpi.com

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The history of pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. evitachem.com A few years later, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole compound. mdpi.comenamine.net

Early significant developments in pyrazole synthesis include the Knorr synthesis (1883), which involves the condensation of a β-diketone with a hydrazine (B178648) derivative, and the Pechmann method (1898), which synthesized pyrazole from acetylene (B1199291) and diazomethane. evitachem.combldpharm.com Since these foundational discoveries, the field has evolved considerably, with the development of numerous synthetic methodologies, including multicomponent and transition-metal-catalyzed reactions, to create a vast array of substituted pyrazole derivatives. tandfonline.commdpi.com The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 further expanded the interest in this scaffold. evitachem.com Today, pyrazole derivatives are crucial intermediates and target molecules in fields ranging from medicinal to agricultural chemistry. mdpi.comnih.gov

Structural Characteristics of the Pyrazole Ring System Relevant to Research

The pyrazole ring is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. evitachem.comheteroletters.org Its structure is planar and features a 6π-electron system, which imparts aromatic stability. heteroletters.org The two nitrogen atoms within the ring have distinct electronic properties: one is a "pyrrole-like" nitrogen (N1), which is typically sp2-hybridized and contributes its lone pair to the aromatic sextet, making it acidic. The other is a "pyridine-like" nitrogen (N2), whose lone pair is in the plane of the ring and is responsible for the molecule's basicity. heteroletters.orgwisdomlib.org

This combination of an acidic and a basic nitrogen atom gives N-unsubstituted pyrazoles amphoteric properties, allowing them to act as both hydrogen bond donors and acceptors. wisdomlib.orgnih.gov The electron-withdrawing nature of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. Conversely, the C4 position is comparatively electron-rich, making it the preferred site for electrophilic substitution reactions. bldpharm.comheteroletters.orgscbt.com This predictable reactivity, along with the structural rigidity and metabolic stability of the ring, makes the pyrazole scaffold a versatile and highly valuable building block in synthetic chemistry. wisdomlib.org

Table 1: Physicochemical Properties of Pyrazole An interactive table detailing key properties of the parent pyrazole molecule.

Overview of Research Trajectories for Substituted Pyrazoles, with a Focus on 4-(3-Chloropropyl)-1-methyl-1H-Pyrazole

Substituted pyrazoles are a significant class of compounds in chemical research, particularly in the development of new pharmaceuticals and agrochemicals. nih.govnih.govlab-chemicals.com The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of steric and electronic properties, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govlab-chemicals.com

The specific compound, This compound , is a substituted pyrazole that, while not extensively documented in dedicated research literature, is available from commercial suppliers, indicating its utility as a chemical building block. Its structure features a methyl group at the N1 position, which removes the possibility of tautomerism and fixes the substitution pattern. The key feature is the 3-chloropropyl group attached to the C4 position of the pyrazole ring.

The presence of a terminal chlorine atom on the alkyl chain makes this compound a valuable intermediate for further synthetic modifications. The chloro group is a competent leaving group, making the terminal carbon atom an electrophilic site susceptible to nucleophilic substitution reactions. evitachem.com This allows for the straightforward introduction of various functional groups (e.g., amines, thiols, azides) to extend the carbon chain and build more complex molecular architectures. evitachem.com

Research on analogous compounds, such as 4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole, suggests that such molecules are investigated for potential antimicrobial and anti-inflammatory activities and serve as building blocks for more complex structures. evitachem.com Therefore, a primary research trajectory for this compound is its use in synthetic and medicinal chemistry. Researchers can utilize it as a starting material to generate libraries of novel pyrazole derivatives. By reacting it with a diverse set of nucleophiles, a range of compounds can be prepared and subsequently screened for various biological activities, a common strategy in modern drug discovery.

Table 2: Chemical Compounds Mentioned A list of chemical compounds referenced throughout the article.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMONARFMMNQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 4 3 Chloropropyl 1 Methyl 1h Pyrazole

Reactivity of the Chloropropyl Side Chain

The 3-chloropropyl group attached to the C4 position of the pyrazole (B372694) ring serves as a versatile synthetic handle, primarily through reactions involving the carbon-chlorine bond.

The chlorine atom on the terminal carbon of the propyl side chain is an effective leaving group, making the compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The primary alkyl chloride is readily attacked by a variety of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This pathway is fundamental for introducing diverse functional groups at the terminus of the side chain.

Common nucleophiles that can be employed include amines, thiols, cyanides, and azides, yielding the corresponding amines, thioethers, nitriles, and alkyl azides. evitachem.com These reactions are typically performed in polar aprotic solvents to facilitate the SN2 mechanism. The bromo-analog of this compound, 4-(3-bromopropyl)-1-methyl-1H-pyrazole, is also used for similar transformations and may exhibit higher reactivity due to bromide being a better leaving group than chloride. scbt.com It is also important to note that under strongly basic conditions, an E2 elimination reaction can compete with substitution, leading to the formation of 4-(prop-1-en-1-yl)-1-methyl-1H-pyrazole. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class | Reaction Conditions |

|---|---|---|---|

| Amine | Ammonia (NH3), Diethylamine | Primary/Tertiary Amine | Polar aprotic solvent (e.g., DMF), heat |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether | Polar solvent (e.g., Ethanol) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Aprotic solvent (e.g., DMSO), heat |

| Azide | Sodium Azide (NaN3) | Alkyl Azide | DMF/Water, heat |

The chloropropyl side chain exhibits limited but specific reactivity under oxidative and reductive conditions. The alkyl chain itself is generally resistant to oxidation. However, the pyrazole ring can be oxidized; for instance, metabolic studies on pyrazole itself show oxidation to 4-hydroxypyrazole, a reaction mediated by the cytochrome P-450 enzyme system. nih.gov While this involves the ring, it highlights a potential biological transformation pathway for the entire molecule. nih.gov

Reduction of the chloropropyl group can be achieved, typically targeting the carbon-chlorine bond. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride could potentially reduce the C-Cl bond to a C-H bond, yielding 1-methyl-4-propyl-1H-pyrazole. Such reduction processes can convert the compound into simple alkyl derivatives. evitachem.com

Reactivity of the 1-Methylpyrazole (B151067) Ring

The 1-methylpyrazole ring is an electron-rich aromatic system. Its reactivity is influenced by the two nitrogen atoms and the substituents on the ring.

Pyrazoles are π-excessive aromatic heterocycles that readily undergo electrophilic aromatic substitution, with the reaction preferentially occurring at the C4 position. chim.itrrbdavc.org In 4-(3-chloropropyl)-1-methyl-1H-pyrazole, this position is already substituted. Consequently, electrophilic attack is directed to the less reactive C3 or C5 positions and generally requires more forcing conditions compared to an unsubstituted pyrazole. The presence of the N-methyl group and the C4-alkyl group influences the electron density and steric accessibility of the remaining ring positions.

Standard electrophilic substitution reactions can be applied, although the yields may be modest due to the occupied C4 position. scribd.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) to introduce a halogen at the C5 position. mdpi.comenamine.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) can introduce a nitro group, likely at the C5 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group onto the ring. scribd.com

Vilsmeier-Haack Formylation: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl group (-CHO) onto the ring, a reaction known to functionalize pyrazoles. scribd.comnih.gov

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Major Product Position |

|---|---|---|---|

| Halogenation | NBS or NCS | Br+ or Cl+ | C5 |

| Nitration | HNO3 / H2SO4 | NO2+ | C5 |

| Sulfonation | Fuming H2SO4 | SO3 | C5 |

| Vilsmeier-Haack | POCl3, DMF | [ClCH=N(CH3)2]+ | C5 |

Modern synthetic organic chemistry offers powerful tools for the regioselective functionalization of heterocyclic rings, bypassing the limitations of classical electrophilic substitution. rsc.orgnih.gov For this compound, these methods are crucial for introducing substituents at the C3 and C5 positions.

Directed Ortho-Metalation (DoM): The N1-methyl group can direct metalation (lithiation) to the C5 position using strong bases like n-butyllithium (n-BuLi). The resulting lithiated intermediate can be trapped with various electrophiles (e.g., CO₂, aldehydes, borates) to install a range of functional groups. enamine.net

Halogen-Metal Exchange: If the pyrazole ring is first halogenated (e.g., brominated at C5), a subsequent halogen-metal exchange reaction using an organolithium reagent provides a regiochemically defined organometallic species, which can then be used in further reactions. enamine.net

Transition-Metal-Catalyzed C-H Activation: Direct C-H activation, often catalyzed by palladium, rhodium, or iridium complexes, allows for the formation of new C-C or C-heteroatom bonds without pre-functionalization. elsevierpure.com These reactions offer a highly efficient and atom-economical route to complex pyrazole derivatives. rsc.orgnih.gov

Cross-Coupling Reactions: Following halogenation or borylation of the pyrazole ring (via DoM), well-established cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings can be employed to form C-C bonds with various partners. nih.govnih.gov

While functionalization of the ring's C-H bonds is more common, derivatization can also be achieved through modifications involving the ring's nitrogen atoms or, in more advanced cases, through ring-opening reactions.

Quaternization: As an N-alkylated pyrazole, the pyridine-like nitrogen at the N2 position is nucleophilic and can react with alkyl halides (e.g., methyl iodide) to form a quaternary N1,N2-dialkylpyrazolium salt. rrbdavc.org This transformation introduces a positive charge to the heterocyclic ring, significantly altering its electronic properties and reactivity.

Photochemical Ring Opening: Certain complex, fused pyrazole systems can undergo photoinduced ring-opening reactions. mdpi.com For example, irradiation of bicyclic pyrazolo[1,2-a]pyrazolones can lead to C-N bond cleavage, ultimately yielding highly functionalized monocyclic pyrazole derivatives. mdpi.com While not a direct reaction of the title compound, this illustrates an advanced strategy for profound structural modification of the pyrazole core.

Intramolecular Cyclization and Rearrangement Processes

The reactivity of this compound is significantly influenced by the presence of the 3-chloropropyl substituent, which introduces the potential for intramolecular reactions. This side chain contains an electrophilic carbon atom susceptible to nucleophilic attack, and the pyrazole ring itself possesses nucleophilic nitrogen atoms. This arrangement facilitates intramolecular cyclization, a common strategy in heterocyclic chemistry for the synthesis of fused-ring systems.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds. The key reactive feature is the potential for the pyrazole nitrogen to act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain. This process, known as an intramolecular N-alkylation, would lead to the formation of a new ring fused to the pyrazole core.

Based on the principles of organic chemistry and studies of similar heterocyclic systems, the anticipated intramolecular reaction would involve the N2 atom of the pyrazole ring attacking the terminal carbon of the 3-chloropropyl group, displacing the chloride ion. This would result in the formation of a six-membered ring, leading to a tetrahydropyrazolopyridinium salt. The formation of a six-membered ring is generally favored due to its thermodynamic stability.

A comparable reaction has been observed in the intramolecular cyclization of 1-(3-bromopropyl)uracils, where the uracil (B121893) ring's nitrogen or oxygen atoms act as nucleophiles to displace the bromide and form a cyclic ether or a fused pyrimidine (B1678525) structure. In a basic environment, the intramolecular O-alkylation of 1-(3-bromopropyl)uracils proceeds efficiently to yield cyclic ethers as the primary products.

The table below presents data from an analogous intramolecular cyclization of a uracil derivative, which serves as a model for the potential reactivity of this compound.

| Starting Material | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1-(3-bromopropyl)uracil | K2CO3 | DMF | 80 | 2,3,4,6-Tetrahydro-1H-pyrimido[1,2-a]pyrimidine-2,4-dione | Major Product |

| 1-(3-bromopropyl)thymine | K2CO3 | DMF | 80 | 6-Methyl-2,3,4,6-tetrahydro-1H-pyrimido[1,2-a]pyrimidine-2,4-dione | Major Product |

This table is representative of an analogous intramolecular cyclization and does not depict the direct reaction of this compound.

Rearrangement processes for this compound itself are not widely reported. However, pyrazole rings can be involved in various rearrangements, often under thermal or photochemical conditions, or catalyzed by acids or metals. For instance, the Boulton-Katritzky rearrangement is a well-known process in heterocyclic chemistry involving the rearrangement of a five-membered ring system. While this specific rearrangement is not directly applicable here, it illustrates the potential for skeletal reorganization in pyrazole-containing molecules under certain conditions.

In the context of the potential cyclization product, the resulting tetrahydropyrazolopyridinium salt could be susceptible to further rearrangements or reactions depending on the conditions. For example, deprotonation at an appropriate position could lead to the formation of a neutral, bicyclic ylide, which could then undergo sigmatropic rearrangements.

Coordination Chemistry of 4 3 Chloropropyl 1 Methyl 1h Pyrazole Derived Ligands

Pyrazole (B372694) Derivatives as N,N-Donor Ligands

Pyrazole and its derivatives are well-established as effective N-donor ligands in coordination chemistry. semanticscholar.org The pyrazole ring contains two nitrogen atoms, one of the pyrrole-type and one of the pyridine-type. The pyridine-type nitrogen, with its available lone pair of electrons, is the primary site of coordination to metal ions. In N-substituted pyrazoles, such as 4-(3-chloropropyl)-1-methyl-1H-pyrazole, the N1-methyl group prevents deprotonation and the formation of pyrazolate-bridged structures, thus favoring monodentate coordination through the N2 atom.

To create N,N-donor ligands from this compound, the terminal chloro group of the propyl chain can be substituted with another nitrogen-containing heterocycle or an amine. For instance, reaction with pyrazole, imidazole, or a substituted pyridine (B92270) would yield a flexible bidentate ligand with a -(CH2)3- linker separating the two N-donor moieties. The resulting ligands would be capable of forming stable chelate rings with transition metal ions, a common feature in the coordination chemistry of N-heterocyclic ligands. mdpi.commdpi.com

The nature of the substituent on the second N-donor group can significantly influence the electronic and steric properties of the resulting ligand, thereby affecting the stability and structure of the corresponding metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound would typically involve the reaction of the synthesized N,N-donor ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure of the complex, including the coordination geometry and the potential incorporation of solvent molecules or counter-ions into the crystal lattice. rsc.orgnih.gov

Table 1: Potential N,N-Donor Ligands Derived from this compound and Their Expected Coordination Behavior

| Ligand Name (Hypothetical) | Structure | Expected Coordination Mode | Potential Metal Ions |

| 1-(3-(1-methyl-1H-pyrazol-4-yl)propyl)-1H-pyrazole |  | Bidentate N,N'-chelation | Cu(II), Zn(II), Pd(II), Pt(II) |

| 1-(3-(1-methyl-1H-pyrazol-4-yl)propyl)-1H-imidazole |  | Bidentate N,N'-chelation | Co(II), Ni(II), Cu(II) |

| N,N-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine |  | Bidentate N,N'-chelation | Ru(II), Rh(III) |

Note: The structures are illustrative examples of potential ligands.

Diverse Coordination Modes and Geometries

Ligands derived from this compound are expected to exhibit diverse coordination modes, primarily dictated by the nature of the second donor group and the preference of the metal ion. As bidentate N,N'-donor ligands, they would typically form chelate rings with metal ions. The flexibility of the propyl linker would allow for the formation of stable six-membered chelate rings.

The coordination geometry around the metal center would be influenced by the steric bulk of the ligand and the electronic configuration of the metal ion. For example, with square planar ions like Pd(II) and Pt(II), cis- or trans-isomers could be formed. With tetrahedral or octahedral metal ions such as Zn(II), Co(II), and Ni(II), complexes with corresponding geometries would be expected. researchgate.netmdpi.com In some cases, the chloropropyl group itself, if unreacted, could potentially coordinate weakly to a metal center, leading to more complex coordination behavior, although this is less common for chloroalkanes unless activated by the metal center.

Supramolecular Assemblies in Pyrazole-Based Coordination Compounds

The formation of supramolecular assemblies is a hallmark of coordination compounds involving heterocyclic ligands. researchgate.net In complexes derived from this compound-based ligands, non-covalent interactions such as hydrogen bonding (if secondary amines are used as the second donor), π-π stacking between pyrazole or other aromatic rings, and C-H···π interactions are expected to play a crucial role in the crystal packing. researchgate.netnih.gov

These interactions can lead to the formation of higher-order structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks. mdpi.comresearchgate.net The presence of counter-ions and solvent molecules can also significantly influence the resulting supramolecular architecture by participating in hydrogen bonding networks. researchgate.net The study of these supramolecular structures is of great interest in the field of crystal engineering, as it allows for the rational design of materials with specific properties.

Influence of Ligand Substituents on Coordination Properties

The substituents on the pyrazole ring and the second donor group have a profound impact on the coordination properties of the resulting ligands. researchgate.net The 1-methyl group on the pyrazole ring of the parent compound, this compound, fixes the coordination site to the N2 atom.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For 4-(3-chloropropyl)-1-methyl-1H-pyrazole, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon framework, while 2D NMR techniques establish the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The pyrazole (B372694) ring protons, H-3 and H-5, would appear as singlets in the aromatic region, with their chemical shifts influenced by the electronic environment of the heterocycle. The N-methyl group would also produce a sharp singlet. The propyl chain protons would present as a set of multiplets, specifically two triplets and a quintet, corresponding to the -CH₂- groups adjacent to the pyrazole ring and the chlorine atom, and the central -CH₂- group, respectively. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of this heterocyclic system. The N-methyl carbon and the three carbons of the chloropropyl side chain would also be readily identifiable. The application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.3-7.5 | ~138-140 | s |

| H-5 | ~7.2-7.4 | ~128-130 | s |

| N-CH₃ | ~3.7-3.9 | ~35-37 | s |

| -CH₂- (adjacent to pyrazole) | ~2.6-2.8 | ~28-30 | t |

| -CH₂- (central) | ~2.0-2.2 | ~30-32 | p |

| -CH₂-Cl | ~3.5-3.7 | ~43-45 | t |

| C-4 | N/A | ~118-120 | N/A |

Note: The chemical shifts are predicted based on known data for similar pyrazole derivatives and are typically recorded in CDCl₃. researchgate.netresearchgate.netchemicalbook.comorganicchemistrydata.orgchemicalbook.com Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for pyrazoles involve cleavage of the side chains and fragmentation of the heterocyclic ring. researchgate.net For this compound, expected fragmentations include the loss of the chloropropyl side chain, the loss of a chlorine radical, and cleavage of the propyl chain at various points. libretexts.orglibretexts.org The resulting fragment ions provide a fingerprint that can be used to confirm the structure of the compound.

Hyphenated Techniques (GC-MS, LC-MS)

The coupling of mass spectrometry with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) enhances the analytical capabilities for complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data for identification. The resulting total ion chromatogram (TIC) gives information on the purity of the sample, while the mass spectrum of the main peak can be used for structural confirmation. researchgate.netnih.gov The fragmentation patterns observed in GC-MS are often highly reproducible and can be compared with library spectra for identification. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC analysis. For this compound, LC-MS can be used for purity assessment and to obtain molecular weight information. nih.gov Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the predominant ion observed, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 174/176 | [M]⁺ | Molecular Ion |

| 139 | [M - Cl]⁺ | Loss of Chlorine radical |

| 95 | [M - C₃H₆Cl]⁺ | Loss of chloropropyl side chain |

| 81 | [C₄H₅N₂]⁺ | Cleavage of the propyl chain |

Note: The m/z values are based on the most abundant isotope. The presence of the chlorine isotope pattern is expected for fragments containing chlorine. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic propyl chain would appear in the region of 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations will also be present. A key absorption band would be the C-Cl stretching vibration of the chloropropyl group, which typically appears in the 800-600 cm⁻¹ region. nist.govnist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give strong signals in Raman spectra. For this compound, the symmetric vibrations of the pyrazole ring would be expected to be Raman active.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3120-3150 | C-H stretch | Pyrazole ring |

| ~2850-2960 | C-H stretch | Propyl chain |

| ~1500-1550 | C=N stretch | Pyrazole ring |

| ~1450-1490 | C=C stretch | Pyrazole ring |

| ~1380-1420 | CH₂ bend | Propyl chain |

| ~650-750 | C-Cl stretch | Chloropropyl group |

Note: These are predicted absorption ranges and the actual values may vary slightly.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This data would confirm the connectivity of the atoms and the conformation of the propyl side chain. Furthermore, XRD analysis reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, which can influence the physical properties of the compound. nih.govacs.orgmdpi.com Studies on substituted pyrazoles have shown that they can form various hydrogen bonding motifs and packing arrangements. researchgate.netmdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. nih.govnih.gov The position and intensity of these absorption maxima (λ_max) are characteristic of the pyrazole chromophore and can be influenced by the substituents on the ring. researchgate.netresearchgate.net While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a useful technique for quantitative analysis and for confirming the presence of the pyrazole chromophore. nih.govrsc.org Generally, pyrazole and its simple alkyl derivatives exhibit strong absorption in the far-UV region, typically below 250 nm. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. selleckchem.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape. sielc.comijcpa.inresearcher.liferesearchgate.net The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separation. The retention time of the compound is a characteristic property under a given set of conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination. researchgate.netnih.gov

Elemental Analysis and Thermogravimetric Analysis (TGA)

The comprehensive characterization of a chemical compound is fundamental to confirming its identity and purity. For novel or synthesized compounds like this compound, elemental analysis and thermogravimetric analysis (TGA) are crucial techniques that provide quantitative information about its elemental composition and thermal stability, respectively.

Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, offering a quantitative determination of the mass percentages of the elements present in a compound. This analysis is pivotal for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₇H₁₁ClN₂, the theoretical elemental composition can be calculated based on its atomic constituents.

The process typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. lcc-toulouse.fr Chlorine content is typically determined through other methods, such as titration or ion chromatography, after decomposition of the compound.

While specific experimental data for this compound is not widely published, the theoretical values provide a benchmark for its empirical formula. These calculated values are presented in the table below. In a research or quality control setting, the experimental values obtained from an elemental analyzer would be expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%, to confirm the compound's purity and identity. lcc-toulouse.fr

| Element | Symbol | Atomic Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 53.00 |

| Hydrogen | H | 1.01 | 6.99 |

| Chlorine | Cl | 35.45 | 22.35 |

| Nitrogen | N | 14.01 | 17.66 |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly valuable for determining the thermal stability, decomposition profile, and purity of a compound. The analysis is performed using a thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

The TGA curve plots the mass of the sample against the temperature. A stable compound will show a horizontal line, indicating no mass loss, until its decomposition temperature is reached. At this point, a downward slope in the curve signifies mass loss due to the volatilization of the compound or its decomposition products. The resulting data can reveal the temperatures at which the material begins to degrade, the number of decomposition steps, and the amount of residual mass. mdpi.comresearchgate.net

The data presented in the table below is a hypothetical representation of a TGA profile for a pyrazole derivative, illustrating the type of information that would be obtained from such an analysis.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Associated Process |

|---|---|---|---|

| 25 - 200 | ~0 | - | Stable, no significant mass loss |

| 200 - 350 | Variable | First | Loss of side chain and initial ring cleavage |

| > 350 | Variable | Second | Further decomposition of the heterocyclic ring |

The precise decomposition temperatures and weight loss percentages for this compound would need to be determined experimentally. Such data would be invaluable for understanding its thermal limitations and for quality control purposes in its synthesis and handling.

Applications in Chemical Sciences Excluding Direct Biological Efficacy/safety

Intermediate in Complex Organic Synthesis

As a versatile intermediate, 4-(3-chloropropyl)-1-methyl-1H-pyrazole is instrumental in constructing more elaborate molecular architectures.

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While direct examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of such compounds suggests its utility in this area. The chloropropyl chain can undergo intramolecular cyclization reactions, either directly or after conversion to a more reactive functional group, to form fused ring systems with the pyrazole (B372694) core. For instance, conversion of the chloro group to an amino or thiol group would set the stage for cyclization to form pyrazolo-fused pyridines, pyrimidines, or thiazepines. These fused systems are often explored for their unique electronic and biological properties.

The synthesis of advanced organic materials often relies on the use of specialized building blocks. Pyrazole derivatives are known to be incorporated into materials such as dyes, liquid crystals, and polymers. The this compound molecule can be functionalized to introduce chromophoric or mesogenic groups, making it a potential precursor for such materials. The chloropropyl chain provides a convenient handle for attaching the molecule to a polymer backbone or for building up larger conjugated systems.

Catalytic Applications of Pyrazole-Based Systems

Pyrazole-containing compounds have found widespread use in catalysis, primarily as ligands for transition metals.

The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate to a wide range of metal centers. This property is the basis for the use of pyrazole derivatives as ligands in both homogeneous and heterogeneous catalysis. By modifying the substituents on the pyrazole ring, the steric and electronic properties of the resulting metal complex can be fine-tuned to achieve high catalytic activity and selectivity.

The this compound can be utilized to synthesize more complex ligands. The chloroalkyl chain can be used to anchor the pyrazole moiety to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system.

| Ligand Type | Potential Catalytic Application |

| Bidentate N,N-ligands | Cross-coupling reactions, hydrogenation |

| Pincer N,C,N-ligands | Dehydrogenation, C-H activation |

| Immobilized ligands | Continuous flow reactions, recyclable catalysis |

Green chemistry principles encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. The development of efficient and recyclable catalysts is a key aspect of green chemistry. Pyrazole-based catalysts, including those that could be derived from this compound, contribute to this goal. The use of supported pyrazole ligands allows for the recovery and reuse of the catalyst, minimizing waste. Furthermore, the high efficiency of many pyrazole-based catalytic systems can lead to lower catalyst loadings and milder reaction conditions, further enhancing the green credentials of a synthetic process.

Materials Science Research

The unique properties of the pyrazole ring make it an attractive component in materials science. Pyrazole-containing polymers and organic frameworks are being investigated for a variety of applications. The incorporation of this compound into such materials can be achieved by leveraging the reactivity of the chloropropyl group. For example, it can be used as a monomer in polymerization reactions or as a cross-linking agent. The resulting materials may exhibit interesting properties such as thermal stability, specific optical or electronic characteristics, or the ability to coordinate metal ions for applications in sensing or separation.

Pyrazole-Based Polymers and Copolymers

The synthesis of polymers incorporating heterocyclic rings is a significant area of research aimed at developing materials with high thermal stability and specific functionalities. dtic.milbeilstein-journals.org Pyrazole-containing polymers, in particular, are noted for their potential in creating heat-resistant plastics and materials with valuable optical properties. dtic.milbeilstein-journals.org

The 3-chloropropyl group on this compound serves as a key functional handle for polymerization. This alkyl halide can readily undergo nucleophilic substitution reactions, making it a suitable monomer for creating a variety of polymer architectures. For instance, it could be used in the synthesis of polyacrylates by first substituting the chloride with a hydroxyl or amino group, followed by esterification or amidation with acryloyl chloride, and then radical polymerization.

Research into pyrazole-based polymers has demonstrated their diverse applications. For example, microporous organic polymers (MOPs) derived from pyrazole monomers have shown excellent performance in CO2 capture. acs.orgresearchgate.net A polymer synthesized via Scholl coupling of 3,5-diphenyl-1H-pyrazole exhibited good thermal stability and a significant CO2 absorption capacity. acs.orgresearchgate.net While the specific subject compound was not used, this highlights the utility of the pyrazole core in creating stable, functional polymeric materials. Another approach involves the multicomponent synthesis of high molecular weight pyrazole-based polymers that are fluorescent, form thin films, and possess high thermal stability and optical refraction. beilstein-journals.org

The general synthetic versatility of pyrazoles allows for their incorporation into complex polymer structures. mdpi.com Amphiphilic copolymers based on pyrazole-grafted poly(glycidyl methacrylate) have been prepared, where the pyrazole derivative is attached to the polymer backbone via the epoxy rings. researchgate.net This demonstrates a pathway where the chloropropyl group of this compound could be utilized to graft the molecule onto a pre-existing polymer chain, thereby modifying the polymer's properties.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Pyrazole derivatives are recognized for their remarkable photophysical properties, making them attractive candidates for use in organic electronics. rsc.orgmdpi.com Specifically, pyrazoline derivatives, which are dihydro-derivatives of pyrazole, are known for their blue-emitting properties and have been extensively used as emissive or charge-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence properties are often tuned by the substituents on the pyrazole ring. nih.gov

While there is no specific literature detailing the use of this compound in OLEDs, its core structure is relevant. The photophysical properties of pyrazole derivatives can be tailored through synthetic modifications. mdpi.com For example, some pyrazole derivatives exhibit intense luminescence in both solution and solid states. beilstein-journals.org The development of blue-emitting OLEDs has utilized pyrazoline derivatives as the emissive material, achieving high brightness and efficiency. researchgate.net The synthesis of pyrazole derivatives can also be driven by visible light from blue LEDs, indicating a strong interaction with light in this region of the spectrum. researchgate.net

The design of OLED materials often involves creating complex molecules where a core luminophore is functionalized to optimize charge transport and film-forming properties. The chloropropyl group on the title compound could serve as a reactive linker to attach the pyrazole core to other functional units, such as hole-transporting or electron-transporting moieties, or to a polymer backbone to create solution-processable OLED materials. Iridium(III) complexes containing pyrazole-derived ligands have been shown to be highly efficient phosphorescent emitters in OLEDs, demonstrating excellent performance metrics including high brightness and external quantum efficiency. rsc.org

Potential in Sensor Technology and Corrosion Inhibition

The inherent properties of the pyrazole ring, including its multiple nitrogen atoms capable of coordinating with metal ions, make it an excellent scaffold for developing chemosensors and corrosion inhibitors. nih.govnih.gov

Sensor Technology

Pyrazole derivatives are widely used in the design of chemosensors for detecting various analytes, including metal ions and anions. rsc.orgnih.gov They offer significant synthetic versatility and display notable photophysical properties that can be harnessed for sensing applications. rsc.orgnih.gov Fluorescent sensors based on pyrazole can operate through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). rsc.orgnih.gov

Researchers have developed pyrazole-based probes that exhibit high selectivity and sensitivity for specific metal ions such as Ni²⁺, Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. rsc.orgnih.govchemrxiv.org For instance, pyrazole sensors have been designed to show a "turn-on" fluorescence response upon binding with Zn²⁺ or Fe³⁺, with low limits of detection. nih.govresearchgate.net The sensing mechanism often involves the pyrazole nitrogen atoms, along with other strategically placed functional groups, forming a coordination site for the target ion. nih.gov The this compound molecule could be functionalized via its chloropropyl chain to incorporate specific binding sites or to be anchored onto surfaces for the development of solid-state sensors.

Corrosion Inhibition

Pyrazole derivatives have proven to be effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govtandfonline.comacs.orgsemanticscholar.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. tandfonline.comresearchgate.netabechem.com This adsorption occurs through the heteroatoms (nitrogen) in the pyrazole ring, which have lone pairs of electrons to share with the vacant d-orbitals of the metal. acs.org

Studies on various pyrazole derivatives have consistently shown good inhibition efficiencies that increase with concentration. tandfonline.comacs.org For example, pyrazole compounds have been shown to act as mixed-type inhibitors, affecting both anodic and anodic reactions of the corrosion process. tandfonline.comresearchgate.net The table below summarizes the performance of several pyrazole derivatives as corrosion inhibitors for steel in HCl solution.

Table 1: Performance of various pyrazole derivatives as corrosion inhibitors for steel in 1 M HCl.

The adsorption process for these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semanticscholar.orgresearchgate.net The presence of additional functional groups on the pyrazole ring can further enhance the inhibition efficiency. acs.org The chloropropyl group in this compound could potentially improve its solubility or be used to chemically bond the inhibitor to the surface for more durable protection.

Exploration of Biological Interactions at a Molecular Level in Vitro Mechanistic Insights

Investigation of Molecular Targets and Binding Interactions (In Vitro)

Identifying the molecular targets of a compound is a critical step in drug discovery. This process involves a series of in vitro assays designed to determine which proteins, enzymes, or receptors the compound interacts with.

Receptor binding assays are used to measure the affinity of a ligand (in this case, 4-(3-chloropropyl)-1-methyl-1H-pyrazole) for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity. nih.gov For instance, pyrazole (B372694) derivatives have been extensively studied for their interaction with cannabinoid receptors. nih.govacs.org

No specific receptor binding studies for this compound have been reported in the scientific literature.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki, IC50) | Assay Type |

|---|---|---|

| No data available | No data available | No data available |

Enzyme inhibition assays are performed to determine whether a compound can interfere with the activity of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. The mechanism of inhibition (e.g., competitive, non-competitive) can also be elucidated through these studies. Pyrazole scaffolds are known to be effective inhibitors of various enzymes, including kinases and metalloproteases. nih.govresearchgate.net

No specific enzyme inhibition studies for this compound have been reported in the scientific literature.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition (IC50) | Mechanism of Inhibition |

|---|---|---|

| No data available | No data available | No data available |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. researchgate.net By systematically modifying the structure of this compound (e.g., altering the length or nature of the propyl chain, changing the substitution pattern on the pyrazole ring), researchers could identify the key molecular components responsible for any observed biological interactions. nih.govjst.go.jp

No specific SAR studies for this compound have been published.

Studies on Biochemical Pathway Modulation (In Vitro)

Once a molecular target is identified, further in vitro studies can investigate how the compound's interaction with this target affects downstream biochemical pathways. This can involve measuring changes in the levels of specific signaling molecules or gene expression in cultured cells. For example, pyrazole derivatives have been shown to modulate inflammatory pathways by suppressing the production of inflammatory mediators like nitric oxide and reactive oxygen species. researchgate.netnih.gov

There are no published studies on the modulation of biochemical pathways by this compound.

Comparison with Related Pyrazole Scaffolds in Target Engagement Research

To understand the unique properties of this compound, its target engagement profile would be compared with that of other, well-characterized pyrazole-containing compounds. researchgate.netnih.gov This comparative analysis helps to determine whether the observed biological activity is a general feature of the pyrazole scaffold or is specific to the particular substitution pattern of the compound . For example, the target selectivity of pyrazole-based kinase inhibitors can vary significantly with different substituents on the pyrazole ring. nih.gov

A comparative analysis of this compound with other pyrazole scaffolds is not possible due to the lack of target engagement data.

Design and Synthesis of Pyrazole-Based Probes for Biological Research

The synthesis of this compound would likely be achieved through established methods for pyrazole functionalization. mdpi.commdpi.comenamine.netnih.govorganic-chemistry.orgmdpi.com The presence of a reactive chloropropyl group suggests that this compound could serve as a useful intermediate for the synthesis of more complex molecules. heteroletters.org It could be used to create chemical probes by attaching fluorescent tags or affinity labels, which would be valuable tools for identifying its binding partners in cells and tissues. rsc.org

While the synthesis of this compound is feasible based on known chemical principles, specific protocols for its use in creating biological probes have not been described.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| nitric oxide |

| reactive oxygen species |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on harsh conditions and hazardous solvents. researchgate.net A primary challenge is the development of environmentally benign and efficient synthetic pathways. Future research should prioritize green chemistry principles. nih.gov This includes the exploration of one-pot, multi-component reactions which are known to be efficient and eco-friendly compared to traditional linear syntheses. researchgate.net The use of alternative energy sources like microwave and ultrasound irradiation has shown promise in accelerating reaction times and improving yields for pyrazole synthesis. nih.govrsc.org

A significant unresolved challenge is the adaptation of these green methods to produce 4-(3-chloropropyl)-1-methyl-1H-pyrazole specifically, ensuring high regioselectivity and yield. Research into novel catalytic systems, particularly recyclable heterogeneous catalysts like nano-catalysts or functionalized silica (B1680970), could provide sustainable and cost-effective production methods. researchgate.netbohrium.com

| Synthetic Strategy | Potential Advantage | Key Research Focus | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Optimization of reaction conditions (temperature, time, power) for the target molecule. | Has been shown to be more efficient than conventional heating for other pyrazole derivatives. nih.gov |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved selectivity. | Investigating the efficacy of sonochemistry for the specific cyclization and alkylation steps. | A valuable alternative for processes requiring milder conditions. rsc.org |

| Solvent-Free Reactions | Reduced environmental impact, easier product separation. | Identifying suitable catalysts (e.g., ionic liquids) that facilitate the reaction in the absence of a solvent. tandfonline.com | Offers benefits like faster reaction rates and less energy usage. tandfonline.com |

| Aqueous Medium Synthesis | Use of a non-toxic, renewable solvent. | Development of water-tolerant catalysts and reaction conditions. | Water has been proven to be an effective solvent in some multi-component pyrazole syntheses. nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, simplified workup. | Screening of catalysts like Amberlyst-70 or metal-oxo-clusters for efficiency and stability. mdpi.com | Nickel-based heterogeneous catalysts have been used for pyrazole synthesis at room temperature. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by two main features: the electron-rich pyrazole ring and the electrophilic chloropropyl side chain. nih.gov While electrophilic substitution at the C4 position is a known reaction for pyrazoles, the interplay between the ring and the side chain remains a fertile ground for investigation. rrbdavc.orgpharmaguideline.com

Future work should explore novel transformations that leverage this dual reactivity. For instance, intramolecular cyclization reactions could be investigated to create novel fused heterocyclic systems. Another area of interest is the use of the chloropropyl group as a tether to bring other reactive species into proximity with the pyrazole ring, potentially enabling unique, directed reactions. A significant challenge lies in controlling the chemoselectivity of these reactions, targeting either the side chain or the ring as desired. The pyrazole ring's character generally disfavors nucleophilic aromatic substitution, but this can be overcome with specific catalysts or by introducing strong electron-withdrawing groups, a possibility that remains unexplored for this compound. mdpi.com

Advancement in Targeted Derivatization for Specific Research Applications

The chloropropyl group serves as a versatile handle for nucleophilic substitution, making this compound an excellent scaffold for creating libraries of new compounds. mdpi.com A key future direction is the systematic synthesis of derivatives by reacting it with a wide array of nucleophiles, such as amines, thiols, azides, and alcohols, to generate a diverse collection of molecules for screening in various applications.

This targeted derivatization could be aimed at producing molecules for medicinal chemistry, agrochemicals, or materials science. nih.govnih.gov For example, attaching specific pharmacophores via the propyl linker could lead to new potential therapeutic agents. The challenge will be to develop high-throughput synthesis and purification methods to efficiently generate and test these new derivatives. mdpi.com

Integration of Computational Design with Experimental Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, offering a cost-effective way to predict molecular properties and guide experimental work. eurasianjournals.com For this compound and its potential derivatives, a significant area for future research is the extensive use of in silico methods. documentsdelivered.com

Techniques such as Density Functional Theory (DFT) can be used to calculate electronic structures and predict reactivity, helping to understand reaction mechanisms and regioselectivity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be developed to predict the biological activity of derivatives before they are synthesized, prioritizing the most promising candidates for experimental validation. nih.govej-chem.orgcapes.gov.br The primary challenge is the development and validation of accurate computational models and force fields, especially for predicting interactions in complex biological systems. eurasianjournals.com

| Computational Method | Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Calculate electronic properties, reaction energies, and NMR spectra. | Elucidate reactivity patterns and confirm structures of new derivatives. nih.govresearchgate.net |

| Molecular Docking | Simulate the binding of derivatives to biological targets (e.g., enzymes, receptors). | Identify potential lead compounds for drug discovery and understand binding modes. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Design new derivatives with enhanced potency and guide synthetic efforts. ej-chem.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Explore the dynamic behavior and conformational flexibility of the molecule and its complexes. | Assess the stability of ligand-protein interactions over time. documentsdelivered.comnih.gov |

New Frontiers in Materials and Catalytic Applications

The use of pyrazole-containing compounds as ligands in coordination chemistry is well-established. nih.gov The N2 nitrogen of the pyrazole ring acts as a Lewis base, capable of coordinating to a wide range of metal centers. nih.gov A frontier for this compound is to explore its potential as a ligand for creating novel metal-organic complexes.

Future research could involve synthesizing complexes of this compound with various transition metals and investigating their catalytic activity. bohrium.comresearchgate.net These complexes could be screened for applications in areas like oxidation catalysis or cross-coupling reactions. bohrium.com Furthermore, the compound could serve as a building block for metal-organic frameworks (MOFs), where the pyrazole unit provides the coordinating node and the chloropropyl chain offers a site for post-synthetic modification. nih.gov A key challenge is to control the coordination chemistry and achieve stable, catalytically active, or functional materials.

Deeper Mechanistic Elucidation of Biological Interactions (In Vitro)

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions. nih.govnih.gov A crucial future direction for this compound is the comprehensive in vitro screening of its biological activity. This would involve testing the compound and its synthesized derivatives against a wide panel of biological targets, such as kinases, proteases, and other enzymes implicated in disease. nih.gov

Should any promising activity be identified, the next unresolved challenge would be to elucidate the precise mechanism of action. This involves a multi-pronged approach combining enzyme kinetics, biophysical techniques to measure binding affinity, and structural biology (like X-ray crystallography) to visualize the interaction with the biological target. nih.govresearchgate.net Molecular docking studies can further refine the understanding of the specific interactions driving the biological effect. researchgate.netnih.gov

Sustainable Synthesis and Environmental Impact Considerations

Building on the development of sustainable synthetic routes, a broader and unresolved challenge is the holistic assessment of the environmental footprint of this compound and its derivatives. researchgate.net This goes beyond the synthesis itself to include the entire lifecycle of the chemical.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reaction Type | Conditions | Yield Range |

|---|---|---|---|

| 1 | Chlorination | SOCl₂, DCM, reflux | 75–85% |

| 2 | Cyclization | KOtBu, THF, 0°C → RT | 60–70% |

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₇H₁₀ClN₂, [M+H]⁺ = 173.05) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 48.5%, H: 5.7%, Cl: 19.9%).

What are the challenges in achieving regioselectivity during functional group modifications of this compound, and how can these be addressed?

Answer:

Regioselectivity challenges arise due to competing reactive sites on the pyrazole ring and chloropropyl chain. Strategies include:

- Protecting groups : Temporarily shielding the pyrazole nitrogen with trimethylsilyl (TMS) groups during alkylation steps .

- Directing effects : Electron-withdrawing substituents (e.g., chloro) can direct electrophilic attacks to specific positions.

- Catalytic control : Palladium catalysts in cross-coupling reactions enhance selectivity for C-3 or C-5 positions .

How does the introduction of electron-withdrawing groups at specific positions of the pyrazole ring influence the compound's reactivity in subsequent reactions?

Answer:

Electron-withdrawing groups (EWGs) like chlorine increase electrophilicity at adjacent positions:

- Nucleophilic substitution : The chloropropyl chain becomes more reactive toward amines or thiols, enabling derivatization for biological studies .

- Cycloaddition reactions : EWGs stabilize transition states in click chemistry, facilitating azide-alkyne couplings for bioconjugation .

- Acid-base properties : Chlorine lowers the pKa of the pyrazole NH, enhancing hydrogen-bonding interactions in receptor binding studies .

What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives in different assay systems?

Answer:

Contradictions often stem from assay variability or compound stability. Solutions include:

- Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and cell-based viability assays (functional activity).

- Metabolic stability tests : Monitor degradation in liver microsomes to rule out false negatives .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with fluorine) to isolate critical pharmacophores .

What advanced computational methods can predict the reactivity of this compound in complex reaction environments?

Answer:

- Density Functional Theory (DFT) : Models transition states for cyclization or substitution reactions, predicting activation energies .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMF) .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on known reaction databases, prioritizing high-yield pathways .

How can researchers design derivatives of this compound to enhance selectivity for target enzymes or receptors?

Answer:

- Bioisosteric replacement : Substitute chlorine with bioisosteres like trifluoromethyl (-CF₃) to improve lipophilicity and target engagement .

- Linker optimization : Adjust the chloropropyl chain length to modulate steric bulk (e.g., propyl vs. pentyl) for better receptor fit .

- Co-crystallization studies : Resolve X-ray structures of derivatives bound to targets (e.g., kinases) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.